N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-(2-chlorophenyl)ethanediamide
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Description
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-(2-chlorophenyl)ethanediamide is a useful research compound. Its molecular formula is C20H20ClN3O3 and its molecular weight is 385.85. The purity is usually 95%.
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Scientific Research Applications
Enantiospecific Substitution and Synthesis Techniques
- Research demonstrates enantiospecific nucleophilic substitution techniques involving dimethylamino groups in certain chromium complexes, which could be related to the synthesis or functionalization of compounds like "N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-chlorophenyl)oxalamide" (Englert, Salzer, & Vasen, 1998). This research could offer insights into stereochemical aspects of synthesizing similar compounds.
Antioxidant and Antibacterial Studies
- A study on the synthesis of phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid revealed significant antioxidant and antibacterial activities. This suggests that structurally similar compounds, such as "N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-chlorophenyl)oxalamide", could also possess bioactive properties worth exploring (Shankerrao, Bodke, & Mety, 2013).
Lewis Acid-Catalyzed Synthesis
- The Lewis acid-catalyzed synthesis of benzofurans from acrolein dimer and 1,3-dicarbonyl compounds is an innovative method that could be applied to the synthesis of benzofuran derivatives, potentially including "N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-chlorophenyl)oxalamide" (Huang et al., 2019).
Novel Synthetic Approaches
- A novel synthetic approach developed for N-(2-carboxyaryl)-N-(aryl or H)oxalamides from specific oxirane derivatives might offer a pathway to synthesize or modify compounds like "N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(2-chlorophenyl)oxalamide", highlighting the versatility of oxalamide chemistry (Mamedov et al., 2016).
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-(2-chlorophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c1-24(2)16(18-11-13-7-3-6-10-17(13)27-18)12-22-19(25)20(26)23-15-9-5-4-8-14(15)21/h3-11,16H,12H2,1-2H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDNUGUIZVNRBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC=CC=C1Cl)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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